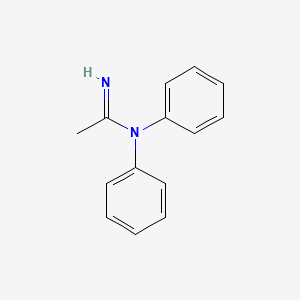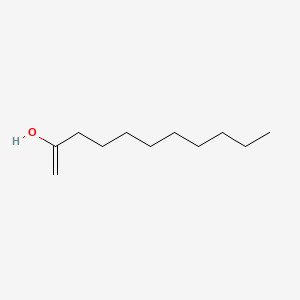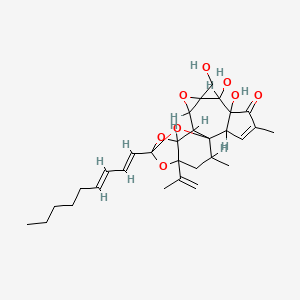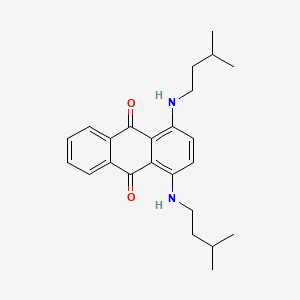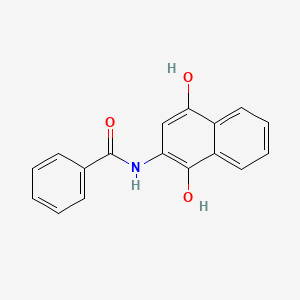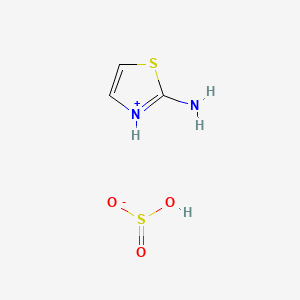![molecular formula C13H14IN B12647574 4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide CAS No. 35005-74-4](/img/structure/B12647574.png)
4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 239346 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties and the ability to undergo various chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 239346 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of NSC 239346 is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, ensures consistent quality and efficiency in the production process. The industrial production methods also focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
NSC 239346 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
NSC 239346 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of NSC 239346 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
NSC 239346 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can focus on aspects such as:
Chemical Properties: Differences in reactivity, stability, and solubility.
Biological Activity: Variations in potency, selectivity, and therapeutic potential.
Industrial Applications: Distinct uses in manufacturing processes and material development.
List of Similar Compounds
- NSC 125973
- NSC 181339-01
- NSC 8184
These compounds share some structural similarities with NSC 239346 but may differ in their specific properties and applications.
Properties
CAS No. |
35005-74-4 |
|---|---|
Molecular Formula |
C13H14IN |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium;iodide |
InChI |
InChI=1S/C13H14N.HI/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13(11)14;/h2-3,5,7,9H,4,6,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
FBTMTPNHLMBGNF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2CCCC2=CC3=CC=CC=C31.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

